![molecular formula C11H6INO B3003055 6-碘-1H-苯并[cd]吲哚-2-酮 CAS No. 24950-40-1](/img/structure/B3003055.png)

6-碘-1H-苯并[cd]吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

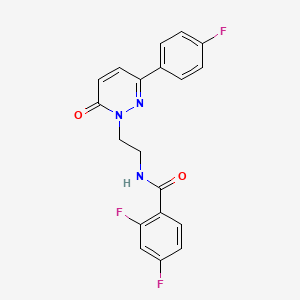

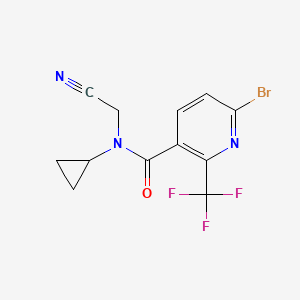

“6-Iodo-1H-benzo[cd]indol-2-one” is a chemical compound that has been studied for its potential applications in cancer therapy . It is also referred to as naphtholactam . The molecular formula of this compound is C11H6INO .

Synthesis Analysis

The synthesis of “6-Iodo-1H-benzo[cd]indol-2-one” and its derivatives has been a topic of research. For instance, it has been used in the preparation of potential antitumor agents and inhibitors of thymidylate synthase . A study has reported the development of three novel series of polyamine-benzo[cd]indol-2(1H)-one conjugates .

Molecular Structure Analysis

The molecular structure of “6-Iodo-1H-benzo[cd]indol-2-one” is characterized by the presence of an iodine atom (I), a nitrogen atom (N), and an oxygen atom (O), along with carbon © and hydrogen (H) atoms .

Chemical Reactions Analysis

“6-Iodo-1H-benzo[cd]indol-2-one” has been used as a reactant in various chemical reactions. For example, it has been used in photo-Fries rearrangement . It has also been used in the synthesis of inhibitors of thymidylate synthase .

Physical And Chemical Properties Analysis

The molecular weight of “6-Iodo-1H-benzo[cd]indol-2-one” is 295.08 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

科学研究应用

- 6-Iodo-1H-benzo[cd]indol-2-one serves as a reactant in the photo-Fries rearrangement . This transformation involves the migration of a substituent within an aromatic ring upon exposure to light. Researchers explore this reaction for synthesizing novel compounds with altered properties .

- Originally used in dyes and electronic typing materials, 6-Iodo-1H-benzo[cd]indol-2-one has recently gained prominence as a scaffold for biologically active compounds . Researchers explore its derivatives to create pharmaceuticals with diverse applications .

- Researchers have designed a novel mPTPB inhibitor using benzo[cd]indol-2(1H)-one as a starting material. This compound could potentially impact the treatment of mycobacterial infections .

Photo-Fries Rearrangement

Biologically Active Compounds

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) Inhibition

作用机制

Target of Action

The primary target of 6-Iodo-1H-benzo[cd]indol-2-one is the lysosome . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .

Mode of Action

6-Iodo-1H-benzo[cd]indol-2-one enters the cancer cells via the polyamine transporter localized in the lysosomes . This compound causes autophagy and apoptosis . Autophagy is a process where the cell degrades its own components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by this compound is mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway , a multistep lysosomal-degradation pathway . Autophagy plays a dual role in cancer therapy, protecting against and promoting cell death . The potential for using autophagy in cancer therapy is promising .

Pharmacokinetics

The compound is known to be soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells , which can lead to the death of these cells. Additionally, it exhibits stronger green fluorescence than its analogs, indicating its potential as an imaging agent .

Action Environment

The action of 6-Iodo-1H-benzo[cd]indol-2-one is influenced by the cellular environment, particularly the presence of lysosomes and polyamine transporters . Environmental factors that affect the stability and function of these cellular components could potentially influence the compound’s action, efficacy, and stability.

未来方向

“6-Iodo-1H-benzo[cd]indol-2-one” has potential applications in cancer therapy, particularly as a lysosome-targeted anti-metastatic agent . It has been suggested that this compound could be used as a valuable dual-functional lead compound for future development against liver-cancer metastasis and lysosome imaging .

属性

IUPAC Name |

6-iodo-1H-benzo[cd]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6INO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMXUJUVJKYTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)

![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3002983.png)

![3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B3002985.png)

![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3002994.png)

![2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3002995.png)